Pyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that serves as a central scaffold in various bioactive molecules. Its versatility as a pharmacophore stems from its ability to interact with a diverse range of biological targets. This has led to its exploration in various scientific research areas, including medicinal chemistry, chemical biology, and drug discovery. [, , , , , , , , , , , , , ]
Pyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. This compound serves as a privileged scaffold for the design of novel drugs, particularly in the search for new treatments against various diseases, including tuberculosis. Its unique structure allows for multiple modifications, leading to a wide array of derivatives with varying biological activities.
Pyrazolo[1,5-a]pyrimidin-7(4H)-one belongs to the class of pyrazolo-pyrimidine derivatives, which are characterized by a fused pyrazole and pyrimidine ring system. These compounds are often synthesized for their potential therapeutic applications in fields such as oncology and infectious diseases. The synthesis of this compound can be achieved through various methods, including traditional organic synthesis and more innovative approaches like microwave-assisted synthesis and green chemistry techniques.
Several synthetic strategies have been developed for the preparation of pyrazolo[1,5-a]pyrimidin-7(4H)-one. Notable methods include:
The molecular structure of pyrazolo[1,5-a]pyrimidin-7(4H)-one is defined by its fused ring system which includes:
Key structural data include:
Pyrazolo[1,5-a]pyrimidin-7(4H)-one participates in various chemical reactions that enhance its utility in drug development:
The mechanism of action of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives varies based on their structural modifications but generally involves:
For instance, certain derivatives have been shown to inhibit flavin adenine dinucleotide-dependent hydroxylases in Mycobacterium tuberculosis, leading to increased susceptibility of the bacteria to treatment .
The physical properties of pyrazolo[1,5-a]pyrimidin-7(4H)-one include:
Chemical properties include:
Spectroscopic data often employed for characterization includes Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy which confirm functional groups present in the molecule .
Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have found applications in various scientific fields:
Pyrazolo[1,5-a]pyrimidin-7(4H)-one exhibits complex tautomeric equilibria, with three plausible forms dominating structural studies: the keto tautomer (4a), enol form (4b), and N-H tautomer (Figure 2A) [1] [5]. X-ray crystallography definitively resolves this ambiguity. Single-crystal analysis (Cambridge Structural Database ID: CCDC 2034666) confirms the keto tautomer (4a) as the dominant solid-state configuration, evidenced by a C=O bond length of 1.23 ± 0.01 Å—consistent with sp²-hybridized carbonyl groups and distinct from phenolic C–O bonds (typical length: 1.36 Å) [1] . This bond geometry eliminates ambiguity about the electronic configuration at C7.
Methylation experiments further validate the functional importance of this tautomer. O-Methylation (yielding P1) locks the scaffold in the enol form (4b), while N-methylation (P2) eliminates the hydrogen-bond donor capability of N4. Both modifications result in complete loss of antitubercular activity, underscoring the keto form’s biological necessity [1]. The crystallographic planarity of the bicyclic core facilitates π-stacking interactions in supramolecular assemblies, while substituents at C5/C7 influence packing via halogen bonding (C–Cl⋯N) or sulfur interactions (N⋯S) .
Table 1: Key Crystallographic Parameters for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
Compound | Bond Length (Å) | Bond Angle (°) | Dominant Tautomer | Biological Consequence |
---|---|---|---|---|
4a (unsubstituted) | C7=O: 1.23 ± 0.01 | N1–C7–O: 120.5 | Keto (4a) | High antimycobacterial activity |
P1 (O-Me) | C7–O: 1.36 | N1–C7–O: 109.8 | Enol (4b) | Loss of activity |
P2 (N-Me) | C7=O: 1.24 | N4–C7–O: 121.2 | N-alkylated (4a) | Loss of activity |
The electronic structure of pyrazolo[1,5-a]pyrimidin-7(4H)-one combines aromatic character with polarized bonds, creating a electron-deficient core ideal for interactions with biological targets. The fused bicyclic system displays differential π-electron distribution: the pyrazole ring exhibits higher electron density at N1 and N4, while the pyrimidine ring’s C7=O group imposes strong electron-withdrawing effects [8]. Bond length analysis confirms delocalization, with C5–C6 (1.42 Å) and C6–C7 (1.45 Å) lengths intermediate between single and double bonds, indicating resonance stabilization .
Computational studies (DFT/TD-DFT) reveal that electron-donating groups (EDGs) at C7 (e.g., 4-MeOPh in 4e) significantly alter frontier molecular orbitals. EDGs raise the HOMO energy (-5.8 eV → -5.2 eV) and narrow the HOMO-LUMO gap (ΔE = 3.6 eV → 3.1 eV), enhancing intramolecular charge transfer (ICT) and fluorescence quantum yields (φF up to 0.97) [8]. Conversely, electron-withdrawing groups (EWGs) deepen the LUMO energy (-2.5 eV → -3.0 eV), increasing electrophilicity and redox potential—critical for kinase inhibition [9]. The C2 methyl group’s hyperconjugative σ→π* interactions further stabilize the HOMO, while the N4–H moiety acts as a key hydrogen-bond donor in ATP-mimetic binding [1] [9].
Table 2: Electronic Properties of Substituted Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
C7 Substituent | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (D) | Fluorescence φF |
---|---|---|---|---|---|
4-Pyridyl (4a) | -5.78 | -2.52 | 3.26 | 4.8 | 0.42 |
Ph (4d) | -5.82 | -2.49 | 3.33 | 3.9 | 0.38 |
4-MeOPh (4e) | -5.24 | -2.14 | 3.10 | 5.1 | 0.97 |
2,4-Cl₂Ph (4b) | -6.01 | -2.97 | 3.04 | 4.3 | 0.01 |
Pyrazolo[1,5-a]pyrimidin-7(4H)-one’s bioactivity is distinct from isomeric scaffolds due to nitrogen atom positioning and tautomerization potential. Key isomers include pyrazolo[3,4-d]pyrimidine (e.g., allopurinol), pyrazolo[4,3-d]pyrimidine, and pyrazolo[5,1-c]pyrimidine (Figure 1) [9] [10]. Unlike the [1,5-a] isomer, pyrazolo[3,4-d]pyrimidines fix N1 in a bridgehead position, preventing N-H tautomerism and reducing hydrogen-bond donor capacity [9]. This difference critically impacts kinase binding: pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives inhibit DRAK1 and CK2 via N4–H⋯O=C interactions, while [3,4-d] isomers bind EGFR through N3 [9].
Regiosynthetic challenges highlight structural distinctions. Condensation of β-ketoesters with aminopyrazoles yields pyrazolo[1,5-a]pyrimidin-7(4H)-ones exclusively under acidic conditions, whereas basic conditions favor pyrazolo[3,4-b]pyridines [10]. This regiochemical divergence was pivotal in correcting the structure of a reported M. tuberculosis ATP synthase inhibitor: initially assigned as pyrazolo[1,5-a]pyrimidine 17b, it was reidentified as pyrazolo[3,4-b]pyrimidine 19 after replicating synthesis routes [10]. Electronically, [1,5-a] isomers exhibit bathochromic shifts in absorption vs. [3,4-d] isomers (Δλmax = 25 nm) due to enhanced π-conjugation across the fused bonds [6] [8].
Table 3: Comparative Analysis of Pyrazolopyrimidine Isomers
Isomer | Nitrogen Positions | Tautomerism | Kinase Targets | Synthetic Precursor |
---|---|---|---|---|
Pyrazolo[1,5-a]pyrimidin-7(4H)-one | N1, N4, N8, N9 | Keto-enol equilibrium | CK2, DRAK1, B-Raf, MEK | β-enaminones + 5-aminopyrazoles |
Pyrazolo[3,4-d]pyrimidine | N3, N4, N7, N9 | Fixed lactam form | EGFR, CDK2, PDGFR | 4-aminopyrazoles + formate esters |
Pyrazolo[4,3-d]pyrimidine | N2, N4, N7, N9 | Limited | PDE5, Pim-1 | Malononitrile + hydrazines |
Pyrazolo[5,1-c]pyrimidine | N1, N2, N4, N8 | Protonropic shifts | BZR ligands | Enol ethers + diazonium salts |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7